molecular formula C10H20O2Si B13500347 1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol

1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol

Cat. No.: B13500347
M. Wt: 200.35 g/mol
InChI Key: RSIBPEBNXDSOJQ-UHFFFAOYSA-N
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Description

1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a butynol structure. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol can be synthesized through the silylation of but-3-yn-2-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or alkenes.

    Substitution: Alcohols or other functionalized derivatives.

Scientific Research Applications

1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action for 1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol primarily involves the protection of hydroxyl groups. The TBDMS group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, allowing for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol is unique due to its alkyne functionality, which provides additional reactivity compared to similar compounds with only alkyl or alkene groups. This makes it particularly valuable in synthetic organic chemistry for constructing complex molecules.

Properties

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxybut-3-yn-2-ol

InChI

InChI=1S/C10H20O2Si/c1-7-9(11)8-12-13(5,6)10(2,3)4/h1,9,11H,8H2,2-6H3

InChI Key

RSIBPEBNXDSOJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C#C)O

Origin of Product

United States

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